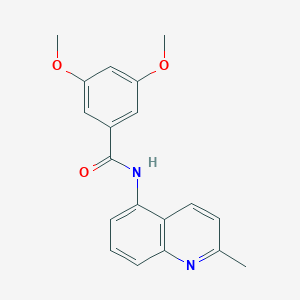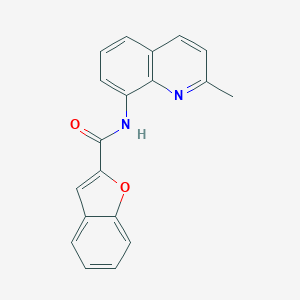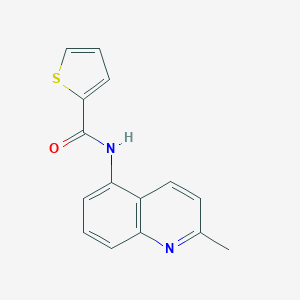![molecular formula C17H16N2O2S B244145 N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B244145.png)
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide, commonly known as BTCP, is a chemical compound used in scientific research. It is a member of the class of thioamides and is known for its ability to modulate the activity of certain enzymes in the body.
作用機序
BTCP acts as a reversible inhibitor of AChE and BChE. It binds to the active site of these enzymes and prevents the breakdown of acetylcholine, leading to an increase in its concentration in the nervous system. This increase in acetylcholine levels has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects:
BTCP has been shown to have a number of biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases such as Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using BTCP in lab experiments is its ability to selectively inhibit AChE and BChE without affecting other enzymes in the body. This makes it a useful tool for studying the role of these enzymes in various diseases. However, one limitation of using BTCP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the use of BTCP in scientific research. One area of interest is the development of new drugs based on the structure of BTCP that can selectively target AChE and BChE. Another area of research is the study of the role of these enzymes in other diseases such as cancer and diabetes. Additionally, the development of new methods for administering BTCP in experimental settings may lead to new discoveries in the field of neuroscience.
合成法
BTCP can be synthesized through a multistep process starting from 2-aminobenzothiazole. The first step involves the reaction of 2-aminobenzothiazole with acetic anhydride to form 2-acetamidobenzothiazole. This intermediate is then reacted with 2,4-pentanedione to form the final product, BTCP.
科学的研究の応用
BTCP has been extensively used in scientific research to study the activity of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play a crucial role in the breakdown of the neurotransmitter acetylcholine in the nervous system. The inhibition of AChE and BChE has been linked to the treatment of Alzheimer's disease and other neurological disorders.
特性
分子式 |
C17H16N2O2S |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide |
InChI |
InChI=1S/C17H16N2O2S/c1-3-15(20)18-11-8-10(2)16(21)12(9-11)17-19-13-6-4-5-7-14(13)22-17/h4-9,19H,3H2,1-2H3,(H,18,20)/b17-12+ |
InChIキー |
CZELPRVTHSGHTF-SFQUDFHCSA-N |
異性体SMILES |
CCC(=O)NC1=C/C(=C\2/NC3=CC=CC=C3S2)/C(=O)C(=C1)C |
SMILES |
CCC(=O)NC1=CC(=C2NC3=CC=CC=C3S2)C(=O)C(=C1)C |
正規SMILES |
CCC(=O)NC1=CC(=C2NC3=CC=CC=C3S2)C(=O)C(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244062.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244065.png)
![2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244068.png)


![N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244076.png)



![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244085.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B244087.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244089.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B244090.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244092.png)